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molecular formula C9H9NO2 B103639 2,3-Dihydro-1h-indole-7-carboxylic acid CAS No. 15861-40-2

2,3-Dihydro-1h-indole-7-carboxylic acid

Cat. No. B103639
M. Wt: 163.17 g/mol
InChI Key: GDNYELSKMFYCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03941806

Procedure details

A stirred mixture of 0.165 mole (25 g.) of indoline-7-carboxylic acid and 800 ml. of dry ether was treated dropwise with 0.435 mole of phenyllithium which was prepared from 157 g. (0.435 mole) of bromobenzene, 6.94 g. (0.87 mole) of lithium wire and 500 ml. of dry ether. After addition of the phenyllithium, the reaction mixture was refluxed for three hours and then poured onto ice. After warming to room temperature, the mixture was filtered and the ether layer was separated from the aqueous layer. After washing the ether extract with 1N hydrochloric acid, the product was extracted into 12 N hydrochloric acid. Neutralization of the acidic extract caused precipitation of crude product. The product melted at 119°-122°C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.435 mol
Type
reactant
Reaction Step Two
Quantity
0.87 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.435 mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([OH:12])=O)[CH2:3][CH2:2]1.[C:13]1([Li])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.BrC1C=CC=CC=1.[Li]>CCOCC>[C:10]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[NH:1][CH2:2][CH2:3]2)(=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |^1:26|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1CCC2=CC=CC(=C12)C(=O)O
Step Two
Name
Quantity
0.435 mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
0.87 mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0.435 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared from 157 g
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ether layer was separated from the aqueous layer
WASH
Type
WASH
Details
After washing the ether
EXTRACTION
Type
EXTRACTION
Details
extract with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into 12 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
Neutralization of the acidic extract
CUSTOM
Type
CUSTOM
Details
precipitation of crude product

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2CCNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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